

# Technical Guidance: Molecular Weight Determination of Thalidomide-NH-C5-azacyclohexane-N-Boc

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## Compound of Interest

Compound Name: *Thalidomide-NH-C5-azacyclohexane-N-Boc*

Cat. No.: *B15620399*

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This document provides a detailed analysis and calculation of the molecular weight for the compound designated as **Thalidomide-NH-C5-azacyclohexane-N-Boc**. This molecule is identified as an E3 Ligase Ligand-Linker Conjugate, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Structural Interpretation

The nomenclature "**Thalidomide-NH-C5-azacyclohexane-N-Boc**" suggests a modular structure comprising three primary components: a thalidomide-based moiety, a C5 linker, and a Boc-protected azacyclohexane (piperidine) ring. Based on common synthetic strategies for PROTACs and related molecules, the most chemically sound interpretation of this name is a pomalidomide core (4-aminothalidomide) where the amino group is attached to a 5-carbon alkyl chain, which in turn is connected to a piperidine ring protected at its nitrogen atom with a tert-butyloxycarbonyl (Boc) group.

The linkage is therefore interpreted as the 4-amino group of the thalidomide derivative (pomalidomide) connected to a pentyl group, which is then attached to the piperidine ring.

## Molecular Formula and Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule's empirical formula. The process involves breaking down the molecule into its constituent fragments and calculating their respective molecular formulas and weights.

Table 1: Molecular Weights of Constituent Fragments

Fragment	Molecular Formula	Molecular Weight ( g/mol )
Pomalidomide Core	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>4</sub>	273.24[1][2][3][4][5]
Pentyl Linker (-C <sub>5</sub> H <sub>10</sub> -)	C <sub>5</sub> H <sub>10</sub>	70.13
N-Boc-piperidine	C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub>	185.26[6][7][8]

To form the final conjugate, a hydrogen atom is removed from the 4-amino group of pomalidomide and from the piperidine ring to form the connecting bonds. This results in the final molecular formula.

Table 2: Final Molecular Weight Calculation

Description	Value
Final Molecular Formula	C <sub>30</sub> H <sub>43</sub> N <sub>5</sub> O <sub>7</sub>
Calculated Molecular Weight	569.69 g/mol [9]

## Computational Protocol

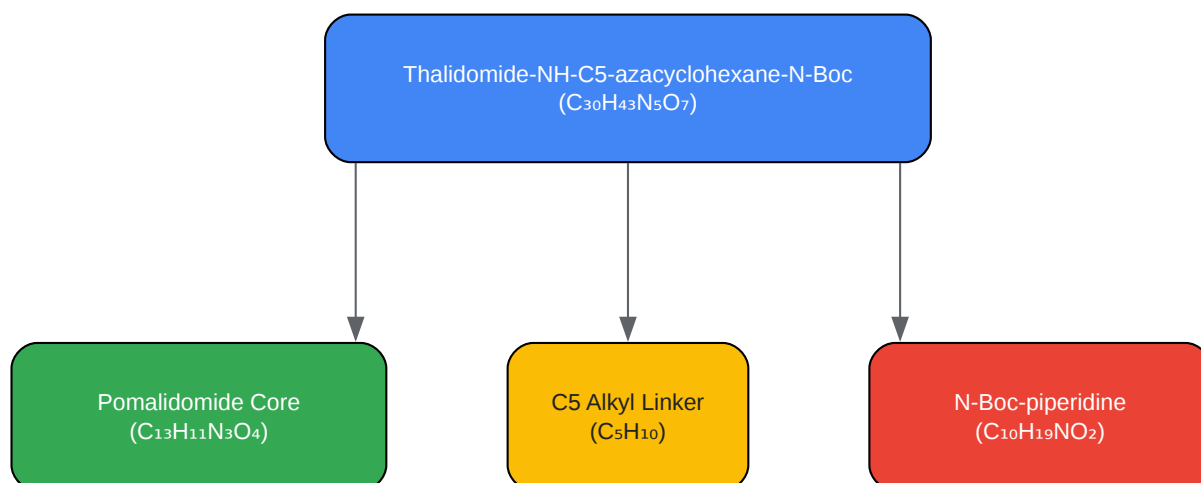
The molecular weight was determined using the following computational steps:

- **Structural Elucidation:** The chemical name "**Thalidomide-NH-C5-azacyclohexane-N-Boc**" was deconstructed into its fundamental chemical moieties.
- **Fragment Formula Determination:** The molecular formula for each component (pomalidomide, C5 linker, N-Boc-piperidine) was determined from established chemical databases.

- **Assembly and Final Formula:** The fragments were computationally assembled based on the most plausible chemical linkages, and the final molecular formula was derived by accounting for the loss of hydrogen atoms at the points of connection.
- **Molecular Weight Summation:** The molecular weight was calculated by summing the IUPAC-standard atomic weights of each atom in the final molecular formula ( $C_{30}H_{43}N_5O_7$ ).

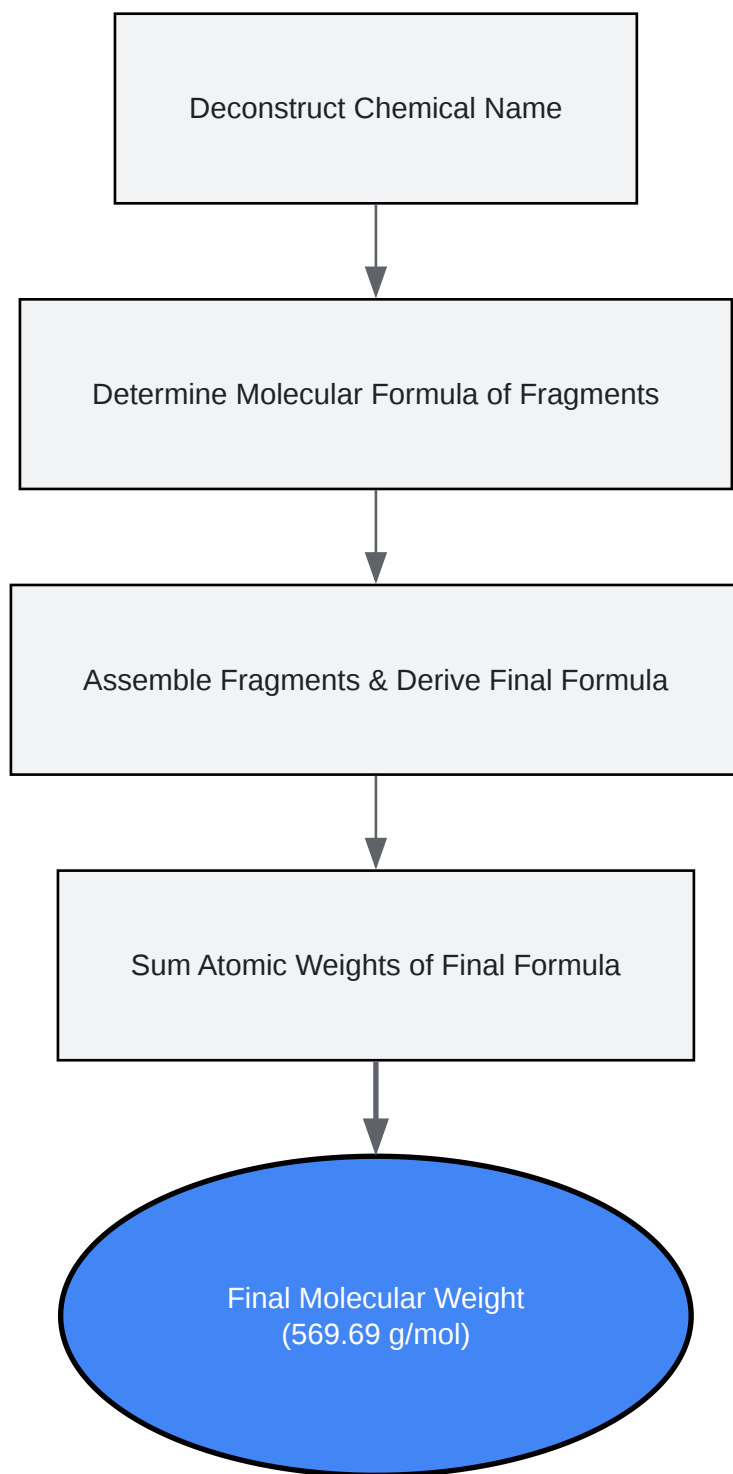
## Visualizations

The following diagrams illustrate the logical breakdown of the molecule and the workflow used for the molecular weight calculation.



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Caption: Hierarchical breakdown of the target molecule into its core components.



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Caption: Workflow for the calculation of the molecular weight.

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- To cite this document: BenchChem. [Technical Guidance: Molecular Weight Determination of Thalidomide-NH-C5-azacyclohexane-N-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620399#molecular-weight-of-thalidomide-nh-c5-azacyclohexane-n-boc]

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